molecular formula C21H14N2 B13788721 2-Phenyl-1H-phenanthro[9,10-d]imidazole CAS No. 6931-31-3

2-Phenyl-1H-phenanthro[9,10-d]imidazole

Cat. No.: B13788721
CAS No.: 6931-31-3
M. Wt: 294.3 g/mol
InChI Key: DULAFGGSBLJMNV-UHFFFAOYSA-N
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Description

2-Phenyl-1H-phenanthro[9,10-d]imidazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural and photophysical properties. This compound is characterized by a phenyl group attached to a phenanthroimidazole core, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-phenanthro[9,10-d]imidazole typically involves the condensation of 9,10-phenanthrenequinone with aniline in the presence of ammonium acetate. The reaction is carried out in acetic acid under reflux conditions, leading to the formation of the desired imidazole derivative . Another method involves a one-pot multicomponent reaction using 9,10-phenanthrenequinone, benzaldehyde, and ammonium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests that they can be adapted for large-scale production. The use of readily available starting materials and relatively mild reaction conditions makes these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-Phenyl-1H-phenanthro[9,10-d]imidazole can be compared with other phenanthroimidazole derivatives:

These compounds share similar structural features but differ in their substituents, which can influence their photophysical properties and reactivity. The unique combination of the phenyl group and the phenanthroimidazole core in this compound contributes to its distinct properties and makes it a valuable compound for various applications.

Properties

CAS No.

6931-31-3

Molecular Formula

C21H14N2

Molecular Weight

294.3 g/mol

IUPAC Name

2-phenyl-1H-phenanthro[9,10-d]imidazole

InChI

InChI=1S/C21H14N2/c1-2-8-14(9-3-1)21-22-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(19)23-21/h1-13H,(H,22,23)

InChI Key

DULAFGGSBLJMNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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